molecular formula C8H15NO6 B1338841 2-Acetamido-2-deoxy-L-mannopyranose CAS No. 6813-82-7

2-Acetamido-2-deoxy-L-mannopyranose

Cat. No. B1338841
CAS RN: 6813-82-7
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-NHLUQKHUSA-N
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Description

Synthesis Analysis

The synthesis of 2-acetamido-2-deoxy-D-mannose derivatives has been improved by the addition of Ni2+ ions to the epimerization system of the corresponding D-glucose . Various derivatives have been synthesized, including N-glycosides and p-nitrophenyl glycosides. Additionally, the synthesis of oligosaccharides containing the 2-acetamido-2-deoxy-beta-D-glucopyranosyl unit has been achieved using a common glycosyl donor, which is essential for the structure determination of glycopeptides . Other methods include the use of acidic ion-exchange resin as a catalyst for glycosylation and the stepwise inversion of the bis(triflate) derivative of β-D-galactoside to construct β-D-mannosidic units .

Molecular Structure Analysis

The molecular structure of 2-acetamido-2-deoxy-D-mannose derivatives has been characterized using various techniques, including NMR spectroscopy and X-ray analysis . The crystal structure of related compounds has been determined, providing insights into the valence bond angles, torsion angles, and bond lengths, especially in the N-acetyl side chains and glycosidic linkages .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-acetamido-2-deoxy-D-mannose derivatives include glycosidation, benzylidenation, acetylation, oxidation, and periodate oxidation . These reactions lead to the formation of various functional groups and linkages that are significant in the synthesis of complex oligosaccharides and glycoconjugates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetamido-2-deoxy-D-mannose derivatives are influenced by the protective groups and the stereochemistry of the glycosidic bonds. The protective groups, such as O-acetyl and O-benzyl, are crucial for the stability and reactivity of the compounds during synthesis . The stereochemistry of the glycosidic bonds affects the overall shape and reactivity of the oligosaccharides, which is important for their biological function .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Acetamido-2-deoxy-L-mannopyranose has been utilized in various chemical syntheses and structural analyses. For instance, Petrović et al. (2006) studied the synthesis of acylated methyl 2-acetamido-2-deoxy-α-D-mannopyranosides, demonstrating the compound's utility in creating glycoside derivatives through glycosylation reactions and selective pivaloylations (Petrović et al., 2006). Similarly, Yoshimura et al. (1972) improved the preparation of 2-acetamido-2-deoxy-D-mannose by epimerization of D-glucose and synthesized several derivatives, highlighting the compound's versatility in creating various chemical structures (Yoshimura et al., 1972).

Polysaccharide Analysis

Bundle et al. (1974) utilized carbon 13 nuclear magnetic resonance for analyzing phosphorylated acetamidohexose-containing meningococcal polysaccharides. This study revealed the structure and conformation of bacterial polysaccharides, demonstrating the compound's importance in biomedical research, particularly in understanding the structure of complex biological molecules (Bundle et al., 1974).

Glycopolymer Synthesis

In the field of polymer chemistry, Akai et al. (2001) synthesized new styryl monomers containing β-D-mannopyranose and 2-acetamido-2-deoxy-β-D-mannopyranose. These glycopolymers demonstrated potential as inhibitors resistant to exo-α-mannosidase digestion, indicating the compound's potential in creating novel materials with specific biological interactions (Akai et al., 2001).

Conformational and Optical Studies

Beychok et al. (1971) investigated the optical rotatory dispersion and circular dichroism spectra of 2-acetamido-2-deoxy-D-mannopyranosides. This study provided insights into the optical activity and conformation of carbohydrates, illustrating the compound's role in advancing the understanding of molecular properties in the field of stereochemistry (Beychok et al., 1971).

Glycosylation Techniques

Pavliak et al. (1991) discussed the chemical syntheses of model compounds related to biologically important glycoconjugates using 2-acetamido-2-deoxy-D-glucopyranose. Their work on glycosyl donors derived from this compound showed its significance in the stereoselective synthesis of aminosugars, which are crucial for understanding and synthesizing complex biological molecules (Pavliak et al., 1991).

properties

IUPAC Name

N-[(3R,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-NHLUQKHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@H]([C@@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-deoxy-L-mannopyranose

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Lin - 1995 - search.proquest.com
In this thesis, the synthetic utility of enzymes as catalysts for carbohydrate synthesis was explored. Sialic acid aldolase was applied to make high-carbon monosaccharides. This study …

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